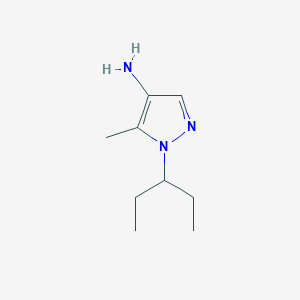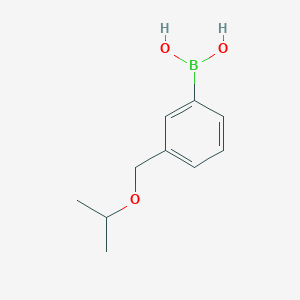
(3-(Isopropoxymethyl)phenyl)boronic acid
Descripción general
Descripción
(3-(Isopropoxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sugar Binding and Sensor Technology
Phenylboronic acids have been identified as potent sugar-binding agents, capable of complexing with glycosides in neutral water, which is critical for designing sensors for cell-surface glycoconjugates. This characteristic is pivotal for the selective recognition of glycoconjugates, enhancing the potential applications of boronic acids in the development of oligomeric receptors and sensors to exploit multivalency effects (Dowlut & Hall, 2006).
Nanotechnology and Material Science
Phenylboronic acids serve as binding ligands to diols, useful in saccharide recognition. They are instrumental in modifying the optical properties of nanomaterials, like single-walled carbon nanotubes (SWNTs), for applications in sensing and material science. This is demonstrated by the ability of phenylboronic acid-grafted polymers to quench near-infrared fluorescence in response to saccharide binding, indicating a clear structure-function relationship that affects SWNT photoluminescence quantum yield (Mu et al., 2012).
Anion Recognition
Arylboronic acids exhibit dual behavior as Brønsted and Lewis acid type receptors towards various anions, forming complexes through both hydrogen bonding and tetrahedral adduct formation. This dual-mode of action allows for the selective recognition of amino acids and anions, offering a pathway for sensing applications based on the interaction with anions (Martínez-Aguirre & Yatsimirsky, 2015).
Drug Delivery Systems
Boronic acids, including phenylboronic acids, are being explored for their potential in drug delivery systems. Their unique ability to form reversible covalent bonds with diols and their stimuli-responsive nature make them suitable for targeted drug delivery applications. For instance, polymer-based systems incorporating boronic acids can optimize the delivery of therapeutics based on their responsiveness to biological stimuli like glucose levels or pH changes, enhancing the efficacy and safety of treatments (Stubelius et al., 2019).
Catalysis
Phenylboronic acids are also recognized for their catalytic properties, facilitating transformations that would otherwise require more strenuous conditions. They can activate hydroxy groups in various organic reactions, displaying high atom-economy and offering mild and selective reaction conditions. This is particularly valuable in synthesis and manufacturing processes where efficiency and selectivity are paramount (Hall, 2019).
Propiedades
IUPAC Name |
[3-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-4-3-5-10(6-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVPSKKFKJSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


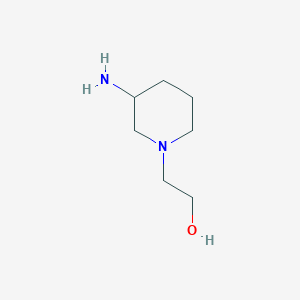
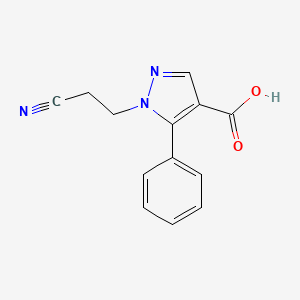
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)
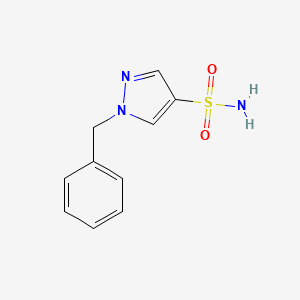
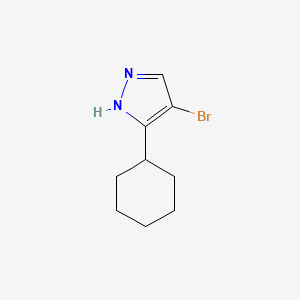
![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
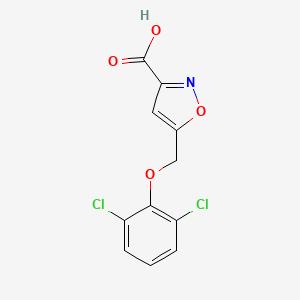
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
